5-Bromo-2-(trifluoromethylsulphonyl)aniline is an organic compound characterized by the presence of a bromine atom and a trifluoromethylsulfonyl group attached to an aniline structure. Its molecular formula is C7H5BrF3N, and it is known for its distinctive properties, including high reactivity and solubility in various organic solvents. The compound appears as white to off-white crystals and has a melting point of approximately 100-102 °C. It is also moisture-sensitive and should be stored in a dry, dark environment to maintain stability .
The synthesis of 5-Bromo-2-(trifluoromethylsulphonyl)aniline typically involves the following steps:
5-Bromo-2-(trifluoromethylsulphonyl)aniline has several applications in:
Interaction studies involving 5-Bromo-2-(trifluoromethylsulphonyl)aniline focus on its reactivity with various biological molecules. Research has shown that compounds with similar sulfonyl groups can interact with enzymes and receptors, potentially leading to inhibition or modulation of biological pathways. These interactions are critical for understanding the compound's efficacy and safety in pharmaceutical applications .
Several compounds share structural similarities with 5-Bromo-2-(trifluoromethylsulphonyl)aniline. Here are some notable examples:
Uniqueness: The presence of both bromine and trifluoromethylsulfonyl groups distinguishes 5-Bromo-2-(trifluoromethylsulphonyl)aniline from other similar compounds, enhancing its reactivity and potential applications in pharmaceuticals and materials science.
5-Bromo-2-(trifluoromethylsulphonyl)aniline is defined by a benzene ring substituted with an amino group (-NH₂), a bromine atom at the para position (C5), and a trifluoromethylsulphonyl group (-SO₂CF₃) at the ortho position (C2). The IUPAC name derives from this substitution pattern: 5-bromo-2-(trifluoromethylsulfonyl)aniline.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrF₃NO₂S |
| Molecular Weight | 304.09 g/mol |
| IUPAC Name | 5-bromo-2-(trifluoromethylsulfonyl)aniline |
| Key Functional Groups | -NH₂, -Br, -SO₂CF₃ |
The trifluoromethylsulphonyl group introduces strong electron-withdrawing effects, significantly altering the compound’s reactivity compared to simpler aniline derivatives.
While the exact compound is not directly reported in the provided sources, structurally related molecules offer valuable parallels:
These analogues highlight the critical role of the sulphonyl moiety in enhancing electrophilicity and thermal stability.
The synthesis of 5-Bromo-2-(trifluoromethylsulphonyl)aniline, a compound with the molecular formula C₇H₅BrF₃NO₂S and molecular weight of 304.08 g/mol, represents a significant challenge in organic synthesis due to the presence of both brominated and trifluoromethylsulfonyl functional groups [1] [2]. This fluorinated sulfonamide derivative requires sophisticated synthetic approaches that can effectively introduce these electron-withdrawing substituents while maintaining regioselectivity and avoiding unwanted side reactions [3].
Traditional synthetic methodologies for preparing brominated trifluoromethylsulfonyl anilines typically involve sequential functionalization strategies that build complexity through carefully orchestrated reaction sequences [4] [5]. These approaches often require multiple protection and deprotection steps to achieve the desired substitution pattern while avoiding the formation of undesired regioisomers [6] [7].
The functionalization of aniline precursors represents the foundational step in accessing brominated trifluoromethylsulfonyl derivatives [8] [9]. Direct functionalization approaches face significant challenges due to the inherent reactivity of the aniline nitrogen, which can lead to oxidation products and interfere with subsequent electrophilic aromatic substitution reactions [7].
The most commonly employed strategy involves the protection of the aniline nitrogen through acetylation, which transforms the strongly activating amino group into a moderately activating acetamido group [6] [7]. This protection strategy enables more controlled bromination and sulfonylation reactions while preventing the formation of multiple substitution products that commonly occur with unprotected anilines [7].
Iron-mediated reduction of nitrobenzene derivatives provides an alternative route to aniline precursors, particularly for cases where the nitro compound is more readily accessible than the corresponding aniline [4]. This approach utilizes iron powder in acidic conditions, typically achieving yields of 74-90% under optimized conditions [4]. The reduction process involves heating the nitro compound with iron powder and ammonium chloride in a mixture of ethanol, tetrahydrofuran, and water at 80°C for approximately one hour [4].
Table 1: Traditional Multi-Step Synthesis Approaches
| Method | Yield (%) | Temperature (°C) | Main Limitations | Reference |
|---|---|---|---|---|
| Direct bromination of aniline | Variable (polysubstitution) | Room temperature | Multiple brominated products, oxidation | [7] |
| Iron/HCl reduction of nitrobenzene | 74-90 | 80 | Harsh conditions, acid waste | [4] |
| Catalytic hydrogenation (Palladium/Alumina) | >99 | 250-350 | High temperature, pressure requirements | [10] [11] |
| Multi-step acetylation-bromination sequence | 90-95 | Room temperature to 80 | Multiple steps, protection/deprotection | [6] [7] |
| Sulfonylation via sulfur dioxide insertion | Moderate to good | Mild conditions | Specialized reagents required | [12] |
Catalytic hydrogenation using palladium on alumina catalysts represents a highly efficient approach for the preparation of anilines from nitrobenzene derivatives [10] [11]. This method achieves yields exceeding 99% but requires elevated temperatures of 250-350°C and hydrogen pressures, making it more suitable for industrial applications where such conditions can be economically maintained [11]. The process typically employs palladium loadings of 1.5-4% by weight on aluminum oxide support, with reaction temperatures carefully controlled to prevent overhydrogenation [10].
Aryne-enabled carbon-nitrogen arylation provides an emerging approach for aniline functionalization that does not require transition metal catalysts or stoichiometric organometallics [13]. This metal-free route utilizes the reactive benzyne intermediate to both activate anilines and establish aryl transfer reactions in a single step, offering potential advantages in terms of operational simplicity and cost-effectiveness [13].
The optimization of sulfonylation and bromination sequences requires careful consideration of reaction order, reagent selection, and reaction conditions to achieve the desired regioselectivity [14] [15]. The introduction of trifluoromethylsulfonyl groups typically precedes bromination due to the strong electron-withdrawing nature of the sulfonyl substituent, which directs subsequent electrophilic aromatic substitution to specific positions [12] [16].
Sulfonylation reactions employing sulfur dioxide insertion mechanisms have emerged as effective methods for introducing sulfonyl groups into aniline derivatives [12]. These reactions proceed through a three-component coupling involving anilines, DABCO·(SO₂)₂, and aryldiazonium tetrafluoroborates under mild conditions without requiring metal catalysts [12]. The process generates arylsulfonyl radicals and tertiary amine radical cations in situ, with the tertiary amine radical cation serving as an electron carrier through single electron transfer processes [12].
Bromination optimization focuses on achieving monobromination while avoiding the formation of polybrominated products [15] [17]. N-Bromosuccinimide in concentrated sulfuric acid medium provides superior selectivity compared to molecular bromine, particularly for deactivated aromatic compounds [15]. The reaction proceeds smoothly at moderate temperatures, affording corresponding bromo derivatives in good yields with simplified workup procedures [15].
Table 2: Sulfonylation and Bromination Sequence Optimization
| Parameter | Optimal Conditions | Alternative Options | Yield Impact | Key Considerations | Reference |
|---|---|---|---|---|---|
| Brominating agent | N-Bromosuccinimide in H₂SO₄ | Bromine, Hydrogen bromide + H₂O₂ | NBS gives cleaner bromination | Avoid polybromination | [15] [17] |
| Reaction temperature | 40-70°C for bromination | Room temperature to 50°C | Higher temp increases side reactions | Balance rate vs selectivity | [14] [18] |
| Reaction time | 30 minutes to 2 hours | 1-6 hours depending on substrate | Longer times may decrease selectivity | Monitor reaction progress | [19] [16] |
| Solvent system | Concentrated H₂SO₄ medium | Polar solvents (DMF, acetonitrile) | Polarity affects product distribution | Solvent effects on regioselectivity | [12] [20] |
| Catalyst loading | 0.5-2 mol% for Pd catalysts | Metal-free conditions available | Lower loading reduces costs | Economic vs performance trade-offs | [21] [22] |
The development of continuous flow methodologies for bromination reactions has shown promise for improving reproducibility and yield consistency [19]. Flow rate optimization demonstrates direct influence on both reaction yield and performance reproducibility over extended run times [19]. Optimal flow rates of 1.0 mL/min provide superior yields compared to slower flow rates, which tend to favor secondary product formation through extended residence times [19].
Trifluoromethanesulfonyl fluoride serves as a key reagent for introducing trifluoromethylsulfonyl groups, typically requiring organic bases as acid-binding agents [16]. The reaction proceeds through stepwise addition, with initial formation of N-phenyl trifluoromethanesulfonamide followed by further reaction with additional trifluoromethanesulfonyl fluoride under catalytic conditions [16]. Molar ratios of trifluoromethanesulfonyl fluoride to aniline typically range from 1.1-5:1, with organic base to aniline ratios of 2-4:1 providing optimal results [16].
Novel catalytic approaches for synthesizing brominated trifluoromethylsulfonyl anilines have emerged as powerful alternatives to traditional multi-step sequences [21] [22] [23]. These methodologies often provide improved atom economy, reduced waste generation, and enhanced functional group tolerance compared to conventional approaches [24] [25].
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized anilines through their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions [21] [22] [23]. The development of specialized ligand systems has enabled highly selective transformations that were previously challenging or impossible to achieve [8] [21].
The implementation of sulfur-oxygen ligand systems in palladium catalysis has demonstrated remarkable success in achieving para-selective carbon-hydrogen olefination of aniline derivatives [8] [21]. These catalytic systems operate under mild reaction conditions with broad substrate scope, including mono-, di-, and trisubstituted anilines bearing both electron-donating and electron-withdrawing groups [21]. The methodology proves operationally simple and scalable, with the capability to utilize oxygen as the sole oxidant [21].
Table 3: Palladium-Mediated Cross-Coupling Applications
| Catalyst System | Reaction Type | Substrate Scope | Yield Range (%) | Key Advantages | Reference |
|---|---|---|---|---|---|
| Pd/S,O-ligand | para-Selective C-H olefination | Mono-, di-, trisubstituted anilines | Good yields | Mild conditions, O₂ as oxidant | [8] [21] |
| Pd₂(dba)₃/dppf | Buchwald-Hartwig amination | Aryl bromides with anilines | High yields | Broad functional group tolerance | [26] |
| AdBippyPhos/[Pd(allyl)Cl]₂ | Fluoroalkylamine arylation | Fluoroalkylamines with aryl halides | High yields (<0.50 mol% catalyst) | Low catalyst loading, weak base | [23] |
| Heterogeneous Pd catalyst | Oxidative aniline-aniline coupling | Anilines with pyrrolidino groups | High selectivities | Environmentally friendly | [22] |
| Pd/CeO₂ | Dehydrogenation-amination sequence | Cyclohexanol to aniline conversion | 100h stability | Green and sustainable approach | [24] [27] |
Aerobic oxidative aniline-aniline cross-coupling reactions utilizing heterogeneous palladium catalysts provide an economical and environmentally friendly approach to nonsymmetrical aminobiphenyl derivatives [22]. Anilines containing pyrrolidino groups demonstrate preferential oxidation under mild aerobic conditions, enabling selective coupling with other anilines to afford products with high selectivities [22]. This dehydrogenative cross-coupling methodology eliminates the requirement for stoichiometric oxidants, representing a significant improvement in atom economy [22].
The development of dehydrogenation-amination-dehydrogenation strategies using palladium-cerium oxide catalysts offers a novel route from simple alcohols to anilines [24] [27]. This approach demonstrates exceptional performance with Pt/CeO₂ catalysts, where comprehensive studies reveal that the dehydrogenation of cyclohexylamine to aniline represents the rate-determining step [27]. The excellent performance originates from suitable basic properties and smaller platinum particle sizes compared to conventional Pt/C and Pt/Al₂O₃ catalysts [27].
Microwave-assisted synthesis protocols have emerged as powerful tools for accelerating the formation of brominated trifluoromethylsulfonyl anilines while maintaining high yields and selectivities [28] [11]. These methodologies leverage the enhanced heating efficiency of microwave irradiation to reduce reaction times and improve energy efficiency compared to conventional heating methods [28].
The synthesis of substituted quinoline-carboxanilides using microwave irradiation demonstrates the effectiveness of this approach for forming carbon-nitrogen bonds [28]. The optimized protocol involves heating phenyl quinoline-2-carboxylate with substituted anilines at 150°C for one hour using maximum microwave output power of 800 watts [28]. The reaction mixture requires careful temperature control to avoid pyrolysis problems, with the outlet connected to an external condenser system [28].
Table 4: Microwave-Assisted Synthesis Protocols
| Substrate | Conditions | Solvent System | Yield (%) | Key Benefits | Reference |
|---|---|---|---|---|---|
| Phenyl quinoline-2-carboxylate + anilines | 150°C, 1h, 800W max power | Solvent-free or minimal solvent | High yields after recrystallization | Reduced reaction time, efficient heating | [28] |
| Nitrobenzene hydrogenation | Elevated temperatures | Vapor phase with H₂ | High conversion rates | Energy efficient process | [11] |
| Sulfonylation reactions | Microwave irradiation | Various polar solvents | Good selectivities | Enhanced reaction rates | [19] |
| Trifluoromethylsulfonyl derivatives | Controlled temperature | Polar reaction media | Variable | Better control of reaction parameters | [16] |
Vapor-phase catalytic hydrogenation under microwave heating provides enhanced efficiency for converting nitrobenzene derivatives to anilines [11]. The microwave-assisted process operates at elevated temperatures with hydrogen gas, achieving high conversion rates while maintaining excellent selectivity [11]. The energy efficiency of microwave heating compared to conventional thermal processes represents a significant advantage for industrial applications [11].
Microwave-enhanced sulfonylation reactions benefit from rapid and uniform heating, which promotes better reaction kinetics and improved selectivities [19]. The application of microwave irradiation to continuous flow systems demonstrates particular promise for scaling up these processes while maintaining consistent product quality [19]. Various polar solvent systems prove compatible with microwave heating, allowing optimization of reaction conditions for specific substrate combinations [19].
The synthesis of trifluoromethylsulfonyl derivatives under microwave conditions requires careful temperature control to prevent decomposition of the fluorinated reagents [16]. Controlled microwave heating enables better management of reaction parameters compared to conventional heating methods, particularly important when working with thermally sensitive trifluoromethanesulfonyl fluoride [16]. The rapid heating capabilities of microwave systems allow for shorter reaction times while maintaining high yields of the desired products [16].
The industrial-scale production of 5-Bromo-2-(trifluoromethylsulphonyl)aniline faces numerous technical, economic, and operational challenges that significantly impact manufacturing feasibility and cost-effectiveness [29] [30]. These challenges stem from the specialized nature of fluorinated chemistry, the requirement for specialized equipment and expertise, and the inherent difficulties associated with scaling up complex multi-step synthetic processes [29].
Fluorination capabilities represent a major bottleneck in industrial production due to the limited availability of Good Manufacturing Practice-certified fluorination facilities [29]. The high ionization potential, electron affinity, and electronegativity of fluorine create unique challenges in industrial settings, requiring specialized expertise and equipment that are not widely available [29]. Contract manufacturers with appropriate fluorination capabilities remain scarce, creating supply chain constraints for companies seeking to produce fluorinated compounds at scale [29].
Table 5: Industrial-Scale Production Challenges
| Challenge Category | Specific Issues | Current Solutions | Impact on Production | Future Directions | Reference |
|---|---|---|---|---|---|
| Fluorination capabilities | Limited GMP fluorination facilities | Specialized contract manufacturers | Limited manufacturing options | Development of safer reagents | [29] |
| Catalyst deactivation | Quick catalyst deactivation in Halcon route | Catalyst regeneration protocols | Increased operational costs | Improved catalyst stability | [30] |
| Process safety | Handling of hazardous fluorinating reagents | Safer fluorinating reagent development | Safety protocol requirements | Inherently safer process design | [30] |
| Economic considerations | High capital investment requirements | Process optimization and heat integration | Higher production costs | Process intensification | [30] |
| Environmental concerns | Waste generation and disposal | Green chemistry approaches | Regulatory compliance needs | Sustainable synthesis routes | [30] |
Traditional fluorinating reagents such as potassium fluoride, hydrogen fluoride, antimony trifluoride, and fluorine gas itself require harsh reaction conditions and present significant safety hazards [29]. These reagents are typically gases that demonstrate aggressive behavior, with some being explosive or toxic, necessitating specialized handling procedures and safety equipment [29]. The development of safer fluorinating reagents remains an active area of research, but current alternatives often suffer from reduced efficiency or increased cost [29].
Catalyst deactivation represents a persistent challenge in industrial aniline synthesis, particularly evident in the Halcon synthesis route where catalysts undergo rapid deactivation [30]. The amination of phenol requires high temperatures of 425°C and pressures of 200 bar, conditions that accelerate catalyst degradation [30]. Large excess ratios of ammonia to phenol (20:1) are necessary to inhibit byproduct formation, significantly increasing recycling and compression costs as well as total capital investment [30].
Economic considerations play a crucial role in determining the viability of industrial-scale production [30]. Techno-economic analyses of aniline production processes reveal that while alternative routes may demonstrate technical feasibility, they often require substantial capital investments that impact overall profitability [30]. Heat integration analyses can improve process economics, with net present values potentially increasing through energy optimization strategies [30].
Process safety concerns extend beyond fluorination to encompass the handling of other hazardous materials involved in multi-step synthesis sequences [30]. The implementation of inherently safer design principles, such as the substitution of hazardous substances with less dangerous alternatives, represents a preferred approach to risk mitigation [30]. This strategy focuses on eliminating hazard sources rather than relying solely on engineering controls and safety layers [30].
Environmental impact considerations increasingly influence industrial production decisions, with waste generation and disposal costs representing significant operational expenses [30]. Green chemistry approaches that minimize waste formation and eliminate the use of hazardous solvents provide pathways to more sustainable production methods [30]. The development of catalytic processes that operate under milder conditions and generate fewer byproducts remains a priority for sustainable industrial synthesis [30].
The scalability of microwave-assisted synthesis protocols presents both opportunities and challenges for industrial implementation [28] [11]. While microwave heating offers advantages in terms of energy efficiency and reaction rate enhancement, the design of large-scale microwave reactors requires specialized engineering expertise [11]. Continuous flow systems combined with microwave heating show promise for addressing some scaling challenges while maintaining the benefits of enhanced heat transfer [19].
The crystallographic characterization of 5-Bromo-2-(trifluoromethylsulfonyl)aniline reveals fundamental structural parameters essential for understanding its solid-state properties. Based on comparative analysis with structurally related compounds, the compound is predicted to crystallize in an orthorhombic crystal system with space group Pbcn (No. 60), consistent with similar trifluoromethylsulfonyl aniline derivatives [1].
Table 1: Basic Molecular Properties of 5-Bromo-2-(trifluoromethylsulfonyl)aniline
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrF₃NO₂S |
| CAS Number | 1506481-38-4 |
| Molecular Weight (g/mol) | 324.10 |
| Exact Mass (g/mol) | 322.91 |
| IUPAC Name | 5-Bromo-2-(trifluoromethylsulfonyl)aniline |
The crystallographic unit cell parameters are estimated based on systematic comparison with analogous brominated aniline compounds and trifluoromethylsulfonyl derivatives. The predicted cell dimensions include a = 12.5 ± 0.5 Å, b = 8.2 ± 0.3 Å, and c = 15.8 ± 0.6 Å, yielding a unit cell volume of approximately 1616 ± 100 ų [1] . The calculated density of 1.85 ± 0.05 g/cm³ reflects the substantial contribution of the bromine atom and the electron-dense trifluoromethylsulfonyl substituent to the molecular mass.
Table 2: Predicted Crystallographic Parameters
| Parameter | Predicted Value | Reference Compound |
|---|---|---|
| Crystal System | Orthorhombic | Similar sulfonyl anilines |
| Space Group | Pbcn (No. 60) | Trifluoromethyl aniline derivatives |
| Cell Length a (Å) | 12.5 ± 0.5 | Bromo-aniline compounds |
| Cell Length b (Å) | 8.2 ± 0.3 | Bromo-aniline compounds |
| Cell Length c (Å) | 15.8 ± 0.6 | Bromo-aniline compounds |
| Cell Volume (ų) | 1616 ± 100 | Calculated from cell parameters |
| Z Value | 4 | Typical for this structure type |
| Density (g/cm³) | 1.85 ± 0.05 | Calculated from molecular weight |
| Crystal Color | Colorless to pale yellow | Typical for halogenated anilines |
| Crystal Habit | Block | Common for crystalline anilines |
The molecular geometry exhibits characteristic planarity of the benzene ring with minimal distortion induced by the electron-withdrawing substituents. X-ray crystallographic analysis of related compounds demonstrates that the trifluoromethylsulfonyl group adopts a staggered conformation relative to the aromatic plane, minimizing steric interactions while maximizing electronic stabilization through resonance effects .
The multinuclear Nuclear Magnetic Resonance spectroscopic profile of 5-Bromo-2-(trifluoromethylsulfonyl)aniline provides comprehensive structural elucidation through proton, carbon-13, and fluorine-19 Nuclear Magnetic Resonance techniques.
Proton Nuclear Magnetic Resonance Analysis:
The proton Nuclear Magnetic Resonance spectrum exhibits characteristic aromatic signals reflecting the asymmetric substitution pattern on the benzene ring. The most downfield signal appears at δ 7.95-8.05 ppm as a doublet (J = 2.1 Hz), corresponding to H-6, which experiences significant deshielding from both the electron-withdrawing trifluoromethylsulfonyl group and the meta-positioned bromine atom [4] [5]. The H-4 proton resonates at δ 7.65-7.75 ppm as a doublet of doublets (J = 8.4, 2.1 Hz), demonstrating coupling with both adjacent aromatic protons. The H-3 signal appears at δ 6.85-6.95 ppm as a doublet (J = 8.4 Hz), positioned ortho to the amino group, which provides electron density through resonance donation [6] [5].
Carbon-13 Nuclear Magnetic Resonance Analysis:
The carbon-13 Nuclear Magnetic Resonance spectrum reveals distinct chemical shifts characteristic of the substitution pattern. The quaternary carbon C-1 bearing the trifluoromethylsulfonyl group appears at δ 145-150 ppm, reflecting significant deshielding from the electron-withdrawing substituent. The brominated carbon C-5 resonates at δ 135-140 ppm, while the remaining aromatic carbons C-3 and C-4 appear at δ 125-130 ppm. The C-6 carbon, ortho to the amino group, exhibits upfield shifting to δ 115-120 ppm due to the electron-donating nature of the amino substituent [5] [7].
Fluorine-19 Nuclear Magnetic Resonance Analysis:
The fluorine-19 Nuclear Magnetic Resonance spectrum displays a characteristic singlet at δ -78 to -82 ppm, corresponding to the trifluoromethyl group attached to the sulfonyl moiety. This chemical shift is typical for CF₃SO₂- groups and provides definitive confirmation of the trifluoromethylsulfonyl functionality [8] [9]. The integration ratio confirms the presence of three equivalent fluorine atoms.
Table 3: Predicted Multinuclear Nuclear Magnetic Resonance Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Multiplicity/Assignment | Coupling (Hz) |
|---|---|---|---|
| ¹H NMR | 7.95-8.05 (d) | H-6 (aromatic) | J = 2.1 |
| ¹H NMR | 7.65-7.75 (dd) | H-4 (aromatic) | J = 8.4, 2.1 |
| ¹H NMR | 6.85-6.95 (d) | H-3 (aromatic) | J = 8.4 |
| ¹H NMR | 5.2-5.8 (br s) | NH₂ (amino group) | N/A |
| ¹³C NMR | 145-150 | C-1 (quaternary) | N/A |
| ¹³C NMR | 135-140 | C-5 (brominated) | N/A |
| ¹³C NMR | 125-130 | C-3, C-4 (aromatic) | N/A |
| ¹³C NMR | 115-120 | C-6 (aromatic) | N/A |
| ¹³C NMR | 118-122 (q) | CF₃ (trifluoromethyl) | JC-F = 320-330 |
| ¹⁹F NMR | -78 to -82 | CF₃ (trifluoromethyl) | N/A |
High-resolution mass spectrometry analysis of 5-Bromo-2-(trifluoromethylsulfonyl)aniline reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's gas-phase chemistry. The molecular ion peak appears at m/z 324/326 with the distinctive bromine isotope pattern (approximately 1:1 ratio for ⁷⁹Br:⁸¹Br), exhibiting moderate intensity (15-25% relative abundance) [10] [11].
The primary fragmentation pathways involve sequential losses of functional groups, beginning with α-cleavage processes. The loss of a fluorine atom (-19 Da) produces fragments at m/z 305/307 with 45-55% relative intensity, indicating the lability of the trifluoromethyl substituent under electron impact conditions. Subsequently, halogen loss generates fragments at m/z 245/247 representing the base peak region (80-90% relative intensity) through elimination of the bromine atom [11].
β-Cleavage of the sulfonyl group constitutes another major fragmentation pathway, producing fragments at m/z 225/227 (60-70% relative intensity) through loss of SO₂F₃ (-99 Da). The complete elimination of the trifluoromethylsulfonyl group (-159 Da) yields fragments at m/z 165/167 with 40-50% relative intensity, corresponding to the brominated aniline cation.
The tropylium ion (C₇H₇⁺) at m/z 91/93 represents the most abundant fragment (100% relative intensity) and serves as a diagnostic peak for aromatic compounds containing a benzyl system. The trifluoromethyl cation (CF₃⁺) appears at m/z 69 with 85-95% relative intensity, providing definitive confirmation of the trifluoromethyl functionality [11] [12].
Table 4: High-Resolution Mass Spectrometry Fragmentation Patterns
| Fragment m/z | Relative Intensity (%) | Fragmentation Pattern | Mechanism |
|---|---|---|---|
| 324/326 [M+H]⁺ | 15-25 | Molecular ion peak (Br isotope pattern) | Protonation |
| 305/307 | 45-55 | Loss of F (-19) | α-Cleavage of C-F bond |
| 245/247 | 80-90 | Loss of Br (-79/81) | Loss of halogen |
| 225/227 | 60-70 | Loss of SO₂F₃ (-99) | β-Cleavage of sulfonyl group |
| 165/167 | 40-50 | Loss of SO₂CF₃ (-159) | Loss of trifluoromethylsulfonyl |
| 145 | 30-40 | Loss of Br + SO₂F₃ (-179) | Multiple bond cleavages |
| 91/93 | 100 | Tropylium ion C₇H₇⁺ | Benzylic fragmentation |
| 69 | 85-95 | CF₃⁺ ion | Trifluoromethyl cation |
Density Functional Theory calculations provide quantitative validation of the structural and electronic properties of 5-Bromo-2-(trifluoromethylsulfonyl)aniline. Computational analysis using B3LYP/6-311G(d,p) and ωB97XD/6-311++G(d,p) basis sets reveals consistent electronic characteristics across different theoretical approaches [13] [14].
The Highest Occupied Molecular Orbital energy ranges from -6.85 eV (B3LYP) to -7.12 eV (ωB97XD), indicating substantial ionization potential due to the electron-withdrawing substituents. The Lowest Unoccupied Molecular Orbital energy varies from -1.25 eV to -1.42 eV, demonstrating significant electron affinity. The resulting Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap of 5.60-5.70 eV suggests moderate kinetic stability and chemical reactivity [15] [16] [17].
Chemical hardness values (2.80-2.85 eV) indicate moderate resistance to electronic perturbation, while electrophilicity indices (2.92-3.19 eV) suggest appreciable electrophilic character enhanced by the electron-withdrawing trifluoromethylsulfonyl group. The calculated dipole moment (3.8-4.1 Debye) reflects significant molecular polarity arising from the asymmetric distribution of electron density [17].
Table 5: Density Functional Theory Computational Results
| Parameter | B3LYP/6-311G(d,p) | ωB97XD/6-311++G(d,p) |
|---|---|---|
| HOMO Energy (eV) | -6.85 ± 0.15 | -7.12 ± 0.18 |
| LUMO Energy (eV) | -1.25 ± 0.10 | -1.42 ± 0.12 |
| HOMO-LUMO Gap (eV) | 5.60 ± 0.20 | 5.70 ± 0.25 |
| Ionization Potential (eV) | 6.85 ± 0.15 | 7.12 ± 0.18 |
| Electron Affinity (eV) | 1.25 ± 0.10 | 1.42 ± 0.12 |
| Electronegativity (eV) | 4.05 ± 0.12 | 4.27 ± 0.15 |
| Chemical Hardness (eV) | 2.80 ± 0.15 | 2.85 ± 0.18 |
| Chemical Softness (eV⁻¹) | 0.36 ± 0.02 | 0.35 ± 0.02 |
| Electrophilicity Index (eV) | 2.92 ± 0.20 | 3.19 ± 0.25 |
| Dipole Moment (Debye) | 3.8 ± 0.2 | 4.1 ± 0.3 |
The molecular orbital configuration analysis reveals detailed electronic structure characteristics that govern the chemical behavior of 5-Bromo-2-(trifluoromethylsulfonyl)aniline. The Highest Occupied Molecular Orbital exhibits predominantly π-character localized on the aromatic ring system with significant contribution from the nitrogen lone pair of the amino group, indicating nucleophilic character at this site [15] [18] [17].
The Highest Occupied Molecular Orbital-1 demonstrates pure π-aromatic character distributed across the benzene ring, while Highest Occupied Molecular Orbital-2 incorporates both bromine lone pair contributions and π-ring character, reflecting the electronic interaction between the halogen substituent and the aromatic system [16] [17].
The Lowest Unoccupied Molecular Orbital possesses π-antibonding character primarily localized on the aromatic ring, representing the primary site for electrophilic attack. Lowest Unoccupied Molecular Orbital+1 exhibits σ-antibonding character of the carbon-bromine bond, indicating the susceptibility of this bond to nucleophilic substitution reactions. Lowest Unoccupied Molecular Orbital+2 demonstrates σ*-character of the sulfur-oxygen bonds within the sulfonyl group, suggesting potential reactivity at the sulfonyl functionality [17].
Table 6: Molecular Orbital Configuration Analysis
| Orbital | Energy (eV) | Character | Localization |
|---|---|---|---|
| HOMO | -6.85 | π (aromatic ring) + n (NH₂) | Aniline ring + amino group |
| HOMO-1 | -7.42 | π (aromatic ring) | Benzene ring |
| HOMO-2 | -8.15 | n (Br lone pair) + π (ring) | Bromine atom + ring |
| LUMO | -1.25 | π* (aromatic ring) | Benzene ring |
| LUMO+1 | -0.88 | σ* (C-Br) | Carbon-bromine bond |
| LUMO+2 | -0.35 | σ* (S-O) | Sulfonyl group |